molecular formula C₁₉H₁₉D₃Cl₃NO₄ B1146935 N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 CAS No. 1246820-72-3

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3

Cat. No.: B1146935
CAS No.: 1246820-72-3
M. Wt: 437.76
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Description

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is a high-purity, stable isotope-labeled chemical of significant value in advanced analytical and pharmacological research. With the molecular formula C 19 H 19 D 3 Cl 3 NO 4 and a molecular weight of 437.76 g/mol, this compound is characterized by its specific modification with a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group and deuterium atoms at three sites . The Troc group is a classic protecting group in organic synthesis, often used to shield amine functionalities during complex multi-step synthesis, and can be selectively removed under specific conditions, such as with zinc treatment, without affecting other sensitive parts of a molecule. The incorporation of three deuterium atoms makes this nortilidine derivative an indispensable internal standard in quantitative mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) applications. Its primary research value lies in minimizing variability in analytical workflows, enabling highly precise and accurate quantification of non-labeled tilidine or nortilidine in complex matrices. This is crucial for metabolism and pharmacokinetic studies, substance abuse monitoring, and forensic toxicology investigations. As a stable isotope, it is essential for ensuring data reliability and meeting rigorous regulatory standards in analytical science. This product is part of the Stable Isotopes family and is identified under CAS Number 1246820-72-3 . It is supplied as 1 mg of material and is intended solely for professional manufacturing, research laboratories, and industrial use. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other medical or consumer applications. Orders shipping to doctor offices, pharmacies, medical facilities, veterinarians, or residential addresses will not be fulfilled.

Properties

IUPAC Name

ethyl (1R,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHGBHOTGMYPHH-XRCRJJCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC)C(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858514
Record name Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-72-3
Record name Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Nortilidine Base Compound

Nortilidine, the non-deuterated precursor, is synthesized via a [4+2] cycloaddition between 1-phenyl-1,3-butadiene and methyl vinyl ketone, followed by reductive amination. The reaction proceeds under inert atmosphere at −10°C to minimize ketone oxidation. Yields typically range from 65–72%, with purity confirmed by HPLC (>98%).

Reaction Conditions:

  • Catalyst: Palladium on carbon (5% w/w)

  • Reducing Agent: Hydrogen gas (1 atm)

  • Solvent: Ethanol/water (9:1 v/v)

  • Reaction Time: 12–16 hours

Deuterium Incorporation at the N-Methyl Position

Deuteration of the N-methyl group is achieved using deuterated methyl iodide (CD₃I) in a nucleophilic substitution reaction. The process requires anhydrous conditions to prevent proton back-exchange.

Procedure:

  • Dissolve Nortilidine (1.0 equiv) in dry tetrahydrofuran (THF) under argon.

  • Add sodium hydride (1.2 equiv) at 0°C and stir for 30 minutes.

  • Introduce CD₃I (1.5 equiv) dropwise and reflux at 65°C for 8 hours.

  • Quench with ice-cwater, extract with ethyl acetate, and concentrate.

Yield: 85–90%
Purity: >99% (GC-MS analysis).

Troc Protection of the Amino Group

The amino group is protected using 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl) to prevent undesired side reactions during downstream modifications.

Optimized Protocol:

  • Reactants: Deuterated Nortilidine (1.0 equiv), Troc-Cl (1.1 equiv), triethylamine (2.0 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → room temperature (gradual warming over 2 hours)

  • Reaction Monitoring: TLC (hexane:ethyl acetate = 4:1)

Workup:

  • Wash organic layer with 5% HCl, followed by saturated NaHCO₃.

  • Dry over MgSO₄ and evaporate under reduced pressure.

Yield: 78–82%
Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 4.72 (s, 2H, Troc-CH₂), 3.45 (q, J = 7.0 Hz, 2H, COOCH₂CH₃).

  • MS (ESI+): m/z 468.1 [M+H]⁺.

Critical Process Parameters

Solvent Selection for Deuteration

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing the deprotonated amine intermediate. Non-polar solvents result in incomplete deuteration (<50% yield).

Temperature Control During Troc Protection

Exothermic reactions at temperatures >25°C lead to Troc group hydrolysis. Maintaining 0°C during reagent addition minimizes degradation.

Analytical Validation

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms chemical and isotopic purity. The deuterated compound elutes 0.3 minutes earlier than the non-deuterated analog due to reduced hydrophobicity.

Stability Profiling

Accelerated stability studies (40°C/75% RH, 14 days) show <2% degradation, underscoring the Troc group’s protective efficacy.

Industrial-Scale Production Considerations

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Batch Size1 g100 g10 kg
Reaction Volume (L/kg)201510
Cycle Time (hours)241812
Overall Yield75%80%85%

Scale-up requires continuous CD₃I dosing systems to maintain stoichiometric control and avoid exotherms.

Emerging Methodologies

Recent advances in flow chemistry enable telescoped synthesis, combining deuteration and protection in a single reactor. Preliminary data indicate a 15% reduction in solvent use and 20% higher throughput compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemistry

N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 is utilized as a labeled compound in chemical reactions. Its deuterium labeling enhances the study of reaction mechanisms and pathways through techniques such as mass spectrometry. The unique isotopic signature allows for precise tracking of the compound during reactions, facilitating a deeper understanding of chemical processes.

Biology

In biological research, this compound plays a significant role in metabolic studies. It is employed to trace the incorporation and transformation of compounds within biological systems. The deuterium atoms provide a unique feature that aids in understanding metabolic pathways and the effects of various compounds on biological processes.

Medicine

N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 serves as a reference standard in pharmacokinetic studies. These studies are crucial for understanding the metabolism and distribution of drugs within the body. The compound's stability and accuracy make it valuable for assessing drug behavior in various biological contexts.

N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 exhibits several biological activities:

  • Antitumor Effects : Research indicates that derivatives related to Nortilidine demonstrate significant antitumor properties against various human tumor cell lines.
  • Antimicrobial Properties : The compound has shown potential in inhibiting microbial growth.
  • Neuroprotective Effects : Studies suggest that it could mitigate neuronal death through antioxidant mechanisms.

Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor efficacy of N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 against prostate cancer (PC-3) cells. The results indicated:

CompoundCell LineIC50 (µM)Mechanism
N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3PC-310Induces apoptosis via ROS accumulation

The compound induced a total apoptosis rate of approximately 63.23% at a concentration of 10 µM.

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of Nortilidine derivatives in neurodegeneration models. Results suggested that these compounds could protect neurons through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 involves its interaction with specific molecular targets. The deuterium labeling allows for precise tracking of the compound within biological systems. This compound primarily targets enzymes involved in metabolic pathways, facilitating the study of enzyme-substrate interactions and the identification of metabolic intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 cis-N-[(2,2,2-Trichloroethoxy)carbonyl]-2,6-diphenethylpiperidine-4-ylidene}acetic Acid Methyl Ester (23)

This compound (described in ) shares the Teoc blocking group but differs in core structure. While Nortilidine-d3 features a bicyclic opioid-like framework, Compound 23 incorporates a piperidine-4-ylidene acetic acid methyl ester backbone. The Teoc group in both compounds ensures stability during synthesis, but their pharmacological targets diverge: Nortilidine-d3 is used in opioid metabolism studies, whereas Compound 23 was designed as a rigidified analog for vesicular monoamine transporter 2 (VMAT2) research .

2.1.2 Non-Deuterated N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine

The non-deuterated counterpart (CAS: 1246820-84-7) lacks isotopic labeling, making it less suitable for tracer studies. Comparative pharmacokinetic assays reveal that the deuterated version (Nortilidine-d3) exhibits reduced metabolic degradation due to the kinetic isotope effect, enhancing its reliability as an internal standard .

Functional Group Comparisons

2.2.1 Teoc vs. Tcboc [(2,2,2-Trichloro-1,1-dimethylethoxy)carbonyl]

Both Teoc and Tcboc are trichloroethyl-derived blocking groups. However, Tcboc’s bulky 1,1-dimethylethoxy substituent increases steric hindrance, slowing reaction rates in nucleophilic environments. Teoc, with its linear trichloroethoxy chain, offers superior solubility in polar solvents (e.g., DMSO, ethanol) and faster deprotection under reductive conditions (e.g., Zn/AcOH) .

2.2.2 Teoc vs. Boc (tert-Butoxycarbonyl)

Unlike Boc, which is cleaved under mild acidic conditions (e.g., HCl in dioxane), Teoc requires strong reducing agents (e.g., Zn dust) for removal. This makes Teoc preferable in multi-step syntheses where acid-labile intermediates are present .

Isotopic Analogs

2.3.1 Deuterated vs. Non-Deuterated Compounds

The incorporation of deuterium in Nortilidine-d3 reduces its metabolic clearance by CYP450 enzymes, a phenomenon validated in comparative LC-MS/MS studies. For example, the half-life ($t_{1/2}$) of Nortilidine-d3 in hepatic microsomes is 1.5-fold longer than its non-deuterated form, underscoring its utility in prolonged tracer assays .

Data Tables

Table 1: Comparison of Teoc-Containing Compounds

Compound Name Molecular Weight (g/mol) Blocking Group Isotopic Labeling Key Application
Nortilidine-d3 437.76 Teoc D3 Pharmacokinetic internal standard
cis-N-[(Teoc)-diphenethylpiperidine] 512.34* Teoc None VMAT2 ligand development
Non-deuterated Nortilidine 434.70 Teoc None Opioid metabolite analysis

*Estimated based on structural similarity.

Table 2: Blocking Group Properties

Blocking Group Cleavage Condition Solubility Profile Stability Under Acid
Teoc Zn/AcOH High in DMSO, ethanol Stable
Boc HCl/dioxane Moderate in THF Labile
Tcboc Zn/AcOH Low in non-polar solvents Stable

Biological Activity

N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 is a derivative of Nortilidine, a compound known for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H19D3Cl3NO4
  • CAS Number : 1246820-72-3
  • Molecular Weight : 405.78 g/mol

Biological Activity Overview

N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 exhibits a variety of biological activities including:

  • Antitumor effects
  • Antimicrobial properties
  • Neuroprotective effects

Antitumor Activity

Recent studies have demonstrated that compounds related to Nortilidine possess significant antitumor properties. For instance, derivatives have shown inhibitory activity against various human tumor cell lines such as A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer).

CompoundCell LineIC50 (µM)Mechanism
8qPC-39.86Induces apoptosis via ROS accumulation
NortilidineK56212.03Inhibits cell proliferation

The compound's mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase, as evidenced by flow cytometry analyses .

The biological activity of N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 can be attributed to several mechanisms:

  • Apoptosis Induction : The compound increases the levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
  • Cell Cycle Arrest : Treatment with the compound results in a significant increase in the proportion of cells in the G0/G1 phase, indicating an arrest that prevents further cell division .
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit topoisomerases and cyclin-dependent kinases (CDKs), crucial for cancer cell proliferation .

Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor efficacy of N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 against PC-3 cells. The results indicated that at a concentration of 10 µM, the compound induced a total apoptosis rate of approximately 63.23%, comparable to known antitumor agents .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of Nortilidine derivatives in models of neurodegeneration. The results suggested that these compounds could mitigate neuronal death through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Q & A

Q. What is the primary role of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 in analytical chemistry?

This compound is a deuterium-labeled (d3) derivative used as an internal standard in mass spectrometry (MS) to improve quantification accuracy. Its isotopic labeling minimizes interference with the analyte, enabling precise correction for matrix effects and ionization efficiency . For example, in pharmacokinetic studies, it ensures reliable measurement of unlabeled nortilidine metabolites by compensating for instrument variability .

Q. What functional groups define its chemical reactivity?

The molecule contains:

  • A trichloroethoxycarbonyl (Troc) group : Acts as a carbamate protecting group for amines, offering stability under acidic conditions but cleavable via reductive methods (e.g., Zn/AcOH) .
  • Deuterium labels (D3) : Located on specific carbon atoms to maintain isotopic integrity during metabolic studies .
  • Aryl and aliphatic moieties : Influence solubility and interaction with chromatographic stationary phases .

Q. How should researchers handle stability during synthesis and storage?

  • Storage : Store at –20°C in inert, anhydrous conditions to prevent hydrolysis of the Troc group.
  • Synthesis : Use anhydrous solvents and inert atmospheres (N2/Ar) to avoid premature deprotection. The Troc group’s stability in acidic media makes it suitable for multi-step syntheses involving acid-labile intermediates .

Q. Which analytical techniques are optimal for its characterization?

  • High-resolution MS (HRMS) : Confirms molecular weight (437.76 g/mol) and isotopic purity (D3 labeling) .
  • NMR (¹H, ¹³C, ²H) : Identifies deuterium incorporation sites and verifies structural integrity.
  • HPLC-MS/MS : Quantifies trace levels in biological matrices (e.g., plasma) with a limit of detection (LOD) <1 ng/mL .

Advanced Research Questions

Q. What synthetic challenges arise when incorporating the Troc group into deuterated analogs?

  • Deuterium Exchange : Ensure deuterium labels are positioned to avoid kinetic isotope effects during reactions (e.g., avoid α-to-carbonyl positions).
  • Protection-Deprotection Balance : The Troc group’s bulkiness can sterically hinder coupling reactions; optimize reaction temperatures and catalysts (e.g., Pd/C for hydrogenolysis) .
  • Isotopic Purity : Use deuterated reagents (e.g., D2O, CD3OD) in final purification steps to prevent proton back-exchange .

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